(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1-(1H-Indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic compound with a complex chemical structure, comprising an indole moiety, an azetidine ring, and a piperazine-pyrimidine fragment
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The indole nucleus is known to be an important heterocyclic compound having broad-spectrum biological activities , suggesting that it could have favorable pharmacokinetic properties.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, have diverse biological activities . They have been found to interact with multiple receptors, which could potentially influence a variety of biochemical reactions .
Cellular Effects
Indole derivatives have been shown to have a broad range of effects on cells, including antiviral, anti-inflammatory, and anticancer activities .
Molecular Mechanism
Indole derivatives have been shown to bind with high affinity to multiple receptors, which could potentially influence a variety of biochemical reactions .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of this compound generally involves multistep organic synthesis. A typical route may include the following steps:
Formation of Indole Derivative: Starting with the functionalization of indole, particularly at the 3-position, using appropriate electrophilic reagents to introduce a carbonyl group.
Synthesis of Azetidine Intermediate: Formation of the azetidin-3-yl unit through cyclization reactions, often requiring precise temperature control and catalysts to ensure selectivity and yield.
Coupling with Piperazine-Pyrimidine: The final coupling step involves the reaction of the indole-azetidine intermediate with 4-(pyrimidin-2-yl)piperazine, typically under acidic or basic conditions, to form the desired compound.
Industrial Production Methods: Scaling up to industrial production necessitates optimization of these steps to maximize yield and purity. This might involve:
Continuous Flow Synthesis: For better control over reaction parameters and improved efficiency.
Catalyst Optimization: Using homogeneous or heterogeneous catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced methods such as column chromatography and recrystallization to ensure high purity of the final product.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reductive conditions can be used to modify the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The azetidine ring and piperazine moiety can participate in nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Conditions: Using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products: The reactions yield a range of products including substituted indoles, reduced carbonyl derivatives, and various functionalized piperazine-azetidine intermediates, which can further be utilized in complex synthetic sequences.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it is used to study interactions with biological macromolecules, such as proteins and nucleic acids, due to its structural complexity.
Industry: Industrially, it finds use in the synthesis of advanced materials and fine chemicals, where precise molecular design is critical.
Comparison with Similar Compounds
Indole-3-acetic acid: An indole derivative known for its role in plant growth regulation.
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with biological significance.
(1-Benzylpiperidin-4-yl)pyrimidine: Similar in having a piperidine-pyrimidine structure but lacks the indole and azetidine rings.
Properties
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-19(25-8-10-26(11-9-25)21-22-6-3-7-23-21)15-13-27(14-15)20(29)17-12-24-18-5-2-1-4-16(17)18/h1-7,12,15,24H,8-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMROSPCHHXLIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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